2-(2-Nitroethenyl)pyridine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 2-(2-Nitroethenyl)pyridine hydrochloride typically involves the reaction of 2-vinylpyridine with nitric acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a temperature range of 0-5°C. The resulting product is then purified through recrystallization to obtain the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(2-Nitroethenyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution: The pyridine ring can participate in substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Nitroethenyl)pyridine hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-Nitroethenyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways within cells . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
2-(2-Nitroethenyl)pyridine hydrochloride can be compared with other similar compounds, such as:
2-(2-Nitroethenyl)pyridine: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
2-Vinylpyridine: A precursor in the synthesis of this compound, which has different reactivity and applications.
2-Aminopyridine: A reduction product of this compound, which has distinct biological activity and uses.
These comparisons highlight the unique properties and applications of this compound in scientific research and industry .
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.ClH/c10-9(11)6-4-7-3-1-2-5-8-7;/h1-6H;1H/b6-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSHWKDPICFRR-CVDVRWGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082693-24-0 | |
Record name | 2-[(E)-2-nitroethenyl]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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